2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline is an organic compound with the molecular formula C15H14N2O. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-methylbenzoxazole with aniline derivatives under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation with Cl2 in the presence of a catalyst like FeCl3.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-benzoxazol-5-amine
- 2-Methyl-5-nitro-1,3-benzoxazole
- 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline
Uniqueness
Compared to other benzoxazole derivatives, 2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-3-6-13-14(7-9)18-15(17-13)11-5-4-10(2)12(16)8-11/h3-8H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNOSZJCKGNNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293737-75-4 |
Source
|
Record name | 2-METHYL-5-(6-METHYL-1,3-BENZOXAZOL-2-YL)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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